molecular formula C19H17FN6O B10967280 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10967280
M. Wt: 364.4 g/mol
InChI Key: IDUHAQVKBSYTTB-UHFFFAOYSA-N
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Description

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled together using suitable coupling agents and catalysts.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Fluorinated Aromatic Compounds: Compounds with similar fluorinated aromatic rings.

Properties

Molecular Formula

C19H17FN6O

Molecular Weight

364.4 g/mol

IUPAC Name

7-(1,5-dimethylpyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H17FN6O/c1-11-8-13(20)4-5-15(11)23-19(27)16-9-18-21-7-6-17(26(18)24-16)14-10-22-25(3)12(14)2/h4-10H,1-3H3,(H,23,27)

InChI Key

IDUHAQVKBSYTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C

Origin of Product

United States

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